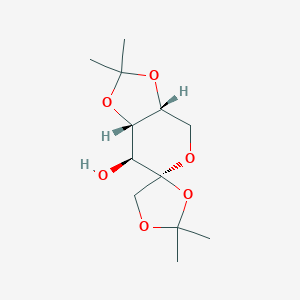

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose

Descripción general

Descripción

The scientific community has shown a growing interest in the synthesis and characterization of complex organic compounds due to their potential applications in various fields, including pharmaceuticals, material science, and biochemistry. One such compound, although not directly mentioned in the literature, that draws parallel interest is “1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose”. Its relevance can be inferred from the study of similar compounds and their synthetic pathways, molecular structures, and properties.

Synthesis Analysis

The synthesis of complex organic compounds like this compound involves multiple steps, including protection of functional groups, activation, and selective reaction conditions. While specific synthesis pathways for this compound are not detailed, analogous syntheses, such as those for dihydropyran derivatives, employ enantioselective methodologies and catalysts to achieve high purity and yield. For instance, Desimoni et al. (2018) reviewed enantioselective syntheses of 3,4-dihydropyran derivatives, highlighting the use of chiral metal complexes and organocatalysts for chirality induction in synthesis processes (Desimoni, Faita, & Quadrelli, 2018).

Molecular Structure Analysis

Understanding the molecular structure of compounds is crucial for predicting their chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling play vital roles in elucidating structures. While the literature does not specifically address this compound, studies on related compounds, such as isosorbide and its derivatives, demonstrate the importance of rigidity, chirality, and functional group orientation in determining the physical and chemical properties of molecules (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).

Chemical Reactions and Properties

The chemical reactivity of a compound is defined by its functional groups and molecular structure. Research on similar compounds reveals a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are essential for further functionalization or transformation of the compound into more complex derivatives with desired properties. For example, the synthesis and transformations of functionalized β-amino acid derivatives utilize metathesis reactions, showcasing the versatility of organic synthesis methods in modifying compound structures and properties (Kiss, Kardos, Vass, & Fülöp, 2018).

Aplicaciones Científicas De Investigación

Catálisis y Reacciones Químicas

Este compuesto se utiliza en la síntesis de ésteres de monosacáridos antibacterianos/antifúngicos . También se utiliza en la síntesis de nuevos compuestos antihiperlipidémicos que involucran derivados de fructosa glucosílicos . La reactividad química de este compuesto está definida por sus grupos funcionales y estructura molecular.

Estereoisomería y Ciencia de Polímeros

El compuesto es valioso por su estereoisomería y posibles aplicaciones en ciencia de polímeros. La preparación del grupo isopropilideno es uno de los primeros métodos convenientes para la protección de grupos hidroxilo vicinales en la química de carbohidratos .

Auxiliares Quirales en Síntesis Orgánica

Este compuesto se utiliza como auxiliares quirales en las reacciones de adición de Michael y Aldol . Estos derivados de azúcar se utilizan ampliamente en el desarrollo de auxiliares quirales .

Actividades Biológicas y Propiedades Terapéuticas

Estos derivados de azúcar se utilizan ampliamente en compuestos con actividades biológicas y propiedades terapéuticas deseables .

Protección de Grupos Funcionales

La preparación del grupo isopropilideno es uno de los primeros métodos convenientes para la protección de grupos hidroxilo vicinales en la química de carbohidratos .

Oxidación Catalizada por Rutenio

Este compuesto se utiliza en la oxidación selectiva catalizada por rutenio .

Safety and Hazards

Mecanismo De Acción

Target of Action

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose, also known as 1,2:4,5-bis-O-(1-Methylethylidene)-beta-D-Fructopyranose, is primarily used as a reagent in the synthesis of various compounds . Its primary targets are the molecules it interacts with during these synthesis processes.

Mode of Action

This compound acts as an organocatalyst, facilitating the epoxidation of trans alkenes and certain cis alkenes . It interacts with these targets, causing changes in their molecular structure that result in the formation of new compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific synthesis process in which it is used. It is known to be involved in the synthesis of antibacterial/antifungal monosaccharide esters and antihyperlipidemic novel compounds involving glycosyl fructose derivatives . These processes likely involve complex biochemical pathways that result in the formation of these bioactive compounds.

Result of Action

The result of the action of this compound is the formation of new compounds, such as antibacterial/antifungal monosaccharide esters and antihyperlipidemic novel compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the specific conditions under which the synthesis processes are carried out, such as temperature, pH, and the presence of other reagents.

Propiedades

IUPAC Name |

(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHXOQDPQIQPKT-XBWDGYHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@]2(O1)[C@H]([C@H]3[C@@H](CO2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the ruthenium-catalyzed oxidation of 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose?

A1: The ruthenium-catalyzed oxidation of this compound (1) provides a highly efficient and selective method to synthesize 1,2:4,5-di-O-isopropylidene-beta-D-erythro-2,3-hexadiulo-2,6-pyranose (2). [] Compound 2 serves as an important asymmetric epoxidation catalyst. [] This reaction utilizes sodium hypochlorite (NaOCl), a readily available and inexpensive oxidant, under biphasic conditions (MTBE/water) with an alkaline buffer (pH 9.5), contributing to its practicality and potential for broader application in organic synthesis. []

Q2: What other applications does this catalytic oxidation method have?

A2: The research demonstrates that this ruthenium-catalyzed oxidation protocol, using NaOCl under biphasic conditions, is not limited to this compound. [] It can also be successfully applied to selectively oxidize other secondary alcohols to their corresponding ketones. [] This highlights the versatility of the method and its potential use in the synthesis of various other valuable compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B41788.png)

![6-Methoxy-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B41790.png)

![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)